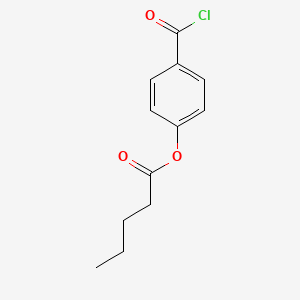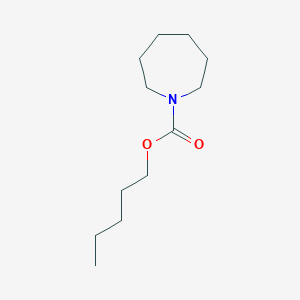![molecular formula C17H20N2O B14601637 1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene CAS No. 60528-82-7](/img/structure/B14601637.png)
1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene typically involves the following steps:
Nitration: The starting material, 1-ethyl-4-propylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 1-ethyl-4-nitro-4-propylbenzene.
Reduction: The nitro compound is then reduced to the corresponding amine, 1-ethyl-4-amino-4-propylbenzene, using reducing agents such as iron and hydrochloric acid.
Azotization: The amine is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Azoxy Coupling: Finally, the diazonium salt undergoes coupling with another molecule of 1-ethyl-4-propylbenzene in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction of the azoxy group can be achieved using reducing agents like hydrogen in the presence of a palladium catalyst to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron and hydrochloric acid.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other azoxy compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets and pathways in biological systems. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-4-nitrobenzene: A precursor in the synthesis of 1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene.
1-Ethyl-4-aminobenzene: Another precursor in the synthesis process.
Azobenzene: A related compound with an azo group (-N=N-) instead of an azoxy group.
Uniqueness
This compound is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties compared to its analogs. The azoxy group can participate in redox reactions, making the compound useful in various applications, including as a potential therapeutic agent.
Propiedades
Número CAS |
60528-82-7 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(4-ethylphenyl)imino-oxido-(4-propylphenyl)azanium |
InChI |
InChI=1S/C17H20N2O/c1-3-5-15-8-12-17(13-9-15)19(20)18-16-10-6-14(4-2)7-11-16/h6-13H,3-5H2,1-2H3 |
Clave InChI |
SYJNMCIVVZKDSX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)






![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)

![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

